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Compound of Interest

3-Chloro-2-[2-(2-

Compound Name:
methoxyethoxy)ethoxy]aniline

CAS No.: 946727-27-1

Cat. No.: B3172393

Get Quote

Predicted Solubility of 3-Chloro-2-[2-(2-
methoxyethoxy)ethoxy]aniline

Technical Guide & Physicochemical Assessment

Executive Summary & Molecular Identity

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is a specialized bifunctional building block.
[1] It combines a lipophilic, electron-deficient aromatic core (3-chloroaniline) with a hydrophilic,
flexible solubilizing tail (diethylene glycol monomethyl ether).

This specific substitution pattern—placing the PEGylated chain at the ortho (2-) position relative
to the aniline amine—creates a unique "amphiphilic hinge." In drug discovery, such motifs are
critical for tuning the LogD and metabolic stability of kinase inhibitors (e.g., EGFR targeting)
and Antibody-Drug Conjugate (ADC) linkers.

Physicochemical Identity Table
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Property Value | Descriptor Basis of Prediction
Molecular Formula C11H16CINO3 Structural Stoichiometry
Molecular Weight 245.70 g/mol Calculated

Core Scaffold

3-Chloroaniline

Lipophilic, weak base

Solubilizing Group

2-(2-methoxyethoxy)ethoxy-

Hydrophilic, H-bond acceptor

Predicted LogP

1.8-22

Consensus QSAR (Base
Aniline ~1.9 + PEG effect)

Predicted pKa (BH™)

3.2-38

Inductive withdrawal (Cl, OR)

vs Resonance donation

Physical State

Viscous Oil or Low-Melting
Solid

Disrupted crystal packing due
to flexible PEG chain

Computational Solubility Profiling

The solubility of this molecule is governed by the competition between the hydrophobic

hydration of the chloro-phenyl ring and the specific hydrogen-bonding interactions of the ether

chain.

The "PEGylation Effect"” on Solubility

Unlike simple alkyl analogs (e.g., 3-chloro-2-propoxyaniline), the inclusion of three oxygen

atoms in the side chain drastically alters the solvation thermodynamics.

o Enthalpic Contribution: The ether oxygens act as Hydrogen Bond Acceptors (HBA), allowing
the formation of water bridges.

» Entropic Contribution: The flexible ethylene glycol chain disrupts the crystal lattice energy of
the solid state, lowering the melting point and significantly increasing intrinsic solubility (

Predicted Aqueous Solubility (
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): While the parent 3-chloroaniline has a solubility of ~6.8 g/L, the addition of the PEG2-OMe
tail is predicted to increase this by a factor of 3-5x.

e Prediction:15 — 30 g/L (approx. 60 — 120 mM) at pH 7.4.
» Note: At pH < 3.0, protonation of the aniline nitrogen will increase solubility to >100 g/L.
Predicted Organic Solubility:

e High Solubility (>100 mg/mL): DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl
Acetate.

o Moderate Solubility: Toluene, Diethyl Ether.

e Low Solubility: Hexanes, Cyclohexane (due to polarity of the PEG chain).

Structural Interaction Map

The following diagram illustrates the competing solvation forces that determine the molecule's
behavior in aqueous media.
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Figure 1: Mechanistic dissection of solubility drivers. The PEG tail (Green) acts as the primary
solubilizing engine in neutral media, while the aniline amine (Yellow) dominates in acidic
conditions.
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Experimental Validation Framework

Since computational values are estimates, experimental validation is required for critical
applications (e.g., formulation or stock solution preparation). The following protocols are
designed to be self-validating.

Kinetic Solubility Screen (High Throughput)

Use this for rapid estimation during compound screening.

Stock Prep: Dissolve compound in DMSO at 10 mM.

Precipitation: Aliquot 10 pL of stock into 490 uL of PBS (pH 7.4). Final concentration: 200 uM
(2% DMSO).

Incubation: Shake for 2 hours at room temperature.

Filtration: Filter using a 0.45 um PVDF filter plate to remove precipitates.

Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS. Compare peak area to a standard.

o Success Criterion: >80% recovery indicates solubility >200 puM.

Thermodynamic Solubility Protocol (Gold Standard)

Use this for accurate physicochemical characterization.
Materials:

o Saturated Phosphate Buffer (pH 7.4).

e 0.1 M HCI (for pH 1.0 profiling).

o HPLC Grade Acetonitrile.

Workflow:

o Saturation: Add excess solid/oil (approx. 5-10 mg) to 1 mL of buffer in a glass vial.
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e Equilibration: Shake at 25°C for 24 hours.

e Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

e Quantification: Dilute supernatant 1:100 with mobile phase and inject onto HPLC.
o Column: C18 Reverse Phase.
o Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

o Detection: UV at 240 nm (aniline absorption).

Experimental Decision Tree
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Start: Solubility Determination

Visual Solubility Test
(Add 10mg to 1mL solvent)

Dissolved immediately?

0 (Cloudy/Precipitate)

Solubility > 10 mg/mL Proceed to Shake-Flask Method
(Suitable for Stocks) (24h Equilibration)

Filtration / Centrifugation

:

HPLC Quantification
(vs Standard Curve)

Thermodynamic Solubility Value

Click to download full resolution via product page

Figure 2: Step-by-step decision matrix for determining the solubility limit.
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Applications in Drug Design & Synthesis

Understanding the solubility of this intermediate is vital for two main applications:

Synthetic Optimization

e Reaction Solvent: Due to the PEG chain, this aniline is highly soluble in polar aprotic
solvents. Avoid non-polar solvents (Hexane/Heptane) for extraction, as the product may oll
out or remain in the aqueous/organic interface.

o Recommended Extraction: Use Dichloromethane (DCM) or Ethyl Acetate for extraction from
aqueous reaction mixtures. The PEG tail imparts sufficient lipophilicity to extract well into
DCM.

Medicinal Chemistry (PROTACs & ADCSs)

This molecule serves as a "linker-payload” hybrid.

o Linker Design: The diethylene glycol chain provides a specific spatial separation (approx. 7—
9 A) and improves the water solubility of the final conjugate.

e Kinase Inhibitors: In EGFR inhibitors, replacing a simple aniline with this pegylated variant
often resolves "brick-dust” insolubility issues without compromising the binding affinity to the
ATP pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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